7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole

Synthetic chemistry Process optimization Heterocyclic aromatization

CNS drug discovery teams targeting the 5-HT2C receptor require a reliable dihydrofuroindazole intermediate to access YM348 and related agonists. 7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole (CAS 1019332-49-0) is the validated oxidative aromatization substrate for producing 7-ethyl-1H-furo[2,3-g]indazole-the immediate YM348 precursor. • Proven 79% yield in Pd/C-catalyzed aromatization to the aromatic pharmacophore. • Anchors the optimal 7-ethyl substituent for potent 5-HT2C binding (Ki=0.89 nM) with 15-fold selectivity over 5-HT2A. • Enables SAR exploration at the 7-position for GPR84 antagonist programs (Bayer AG) and glaucoma indications (Alcon). Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1019332-49-0
Cat. No. B12967044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole
CAS1019332-49-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(O1)CCC3=C2NN=C3
InChIInChI=1S/C11H12N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeyKNAINJUJUJFFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole: Key Intermediate Overview


7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole (CAS 1019332-49-0, MF: C11H12N2O, MW: 188.23 g/mol) belongs to the class of substituted 4,5-dihydro-1H-furo[2,3-g]indazoles—partially saturated tricyclic heterocycles fusing a dihydrofuran ring onto an indazole core [1]. This specific 7-ethyl-substituted dihydro congener is a critical and enabling synthetic intermediate on the route to 7-ethyl-1H-furo[2,3-g]indazole , which itself is the direct precursor of YM348—the most extensively characterized selective 5-HT2C receptor agonist derived from the furo[2,3-g]indazole scaffold [2]. Distinct from its fully aromatized 7-ethyl-1H-furo[2,3-g]indazole counterpart (CAS 372163-83-2) and from alternative 7-alkyl dihydro analogs, this compound provides a unique combination of oxidation-state control for downstream aromatization and the optimal 7-ethyl substituent that anchors the pharmacophoric requirements for potent and selective 5-HT2C receptor activation .

Workflow
Precursor to 7-ethyl-1H-furo[2,3-g]indazole, the key building block for selective 5-HT2C research compounds
Oxidation Control
Dihydro oxidation state enables Pd/C-catalyzed aromatization to the fully aromatic pharmacophore
Substituent Fit
7-ethyl group reported as selection-relevant for downstream 5-HT2C binding and selectivity profiles

Why 7-Ethyl Substitution Is Irreplaceable


The 7-ethyl substituent on the dihydrofuroindazole core is not a minor structural variation—it is a decisive determinant of biological target engagement in downstream furoindazole-based therapeutics. The corresponding 7-ethyl-1H-furo[2,3-g]indazole (3i), obtained by oxidative aromatization of the target compound, serves as the synthetic gateway to YM348, the most thoroughly optimized 5-HT2C agonist within this chemotype . Direct structure–activity relationship (SAR) data reveal that the 7-ethyl group confers superior 5-HT2C receptor binding affinity (Ki = 0.89 nM) and a markedly improved selectivity window over 5-HT2A (15-fold) relative to the unsubstituted (7g: Ki 0.20 nM, 4-fold selectivity) and 7-isopropyl (7j: Ki 20 nM, ~2-fold selectivity) analogs . As confirmed by the Shimada et al. (2008) study, 'among the substituents introduced at the 7-position, the ethyl group was the best' due to its optimal balance of hydrophobic bulk for reducing off-target 5-HT2A affinity while preserving low-nanomolar 5-HT2C binding . Generic substitution with the 7-methyl dihydro analog (CAS 217524-17-9, MW 174.20) or the unsubstituted dihydro core alters the lipophilic footprint during the aromatization step, directly compromising the yield, purity, and biological performance of the resulting active pharmaceutical intermediate .

Target7-Ethyl dihydro intermediate
Risk with 7-Methyl analogAromatization yield and purity may shift due to altered lipophilicity; downstream 5-HT2C/5-HT2A selectivity profile may differ
Target7-Ethyl dihydro intermediate
Risk with Unsubstituted dihydro coreAbsence of 7-alkyl group removes key hydrophobic interaction reported for 5-HT2C receptor engagement, limiting pharmacological relevance
Target7-Ethyl dihydro intermediate
Risk with 7-Isopropyl analogBulkier alkyl chain may reduce 5-HT2C affinity and narrow selectivity window, as observed in SAR studies on the aromatic scaffold

Product-Specific Performance Evidence


Aromatization Yield Advantage Over Unsubstituted Analogs

7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole undergoes efficient Pd/C-catalyzed oxidative aromatization to the corresponding fully aromatic 7-ethyl-1H-furo[2,3-g]indazole (3i) with diethyl fumarate as the hydrogen acceptor in refluxing ethylene glycol for 5 hours. This reaction proceeds with a 79% isolated yield, as cited in the pivotal SAR paper by Shimada et al. (2008) [1]. In comparison, the unsubstituted 4,5-dihydro-1H-furo[2,3-g]indazole and the 7-methyl analog (CAS 217524-17-9) when subjected to analogous aromatization procedures produce yields that are variable and frequently lower due to differences in substrate solubility and the stability of the partially aromatized intermediate; the 7-ethyl substituent provides optimal solubility in ethylene glycol relative to shorter (methyl) or absent alkyl chains [2]. This 79% yield, achieved on preparative scale, represents a sufficiently efficient conversion to support multi-step medicinal chemistry campaigns without intermediate purification bottlenecks [3].

Aromatization Yield
Reported yield
79% isolated yield
Supports multi-step synthesis campaigns
Pd/C, diethyl fumarate, ethylene glycol, reflux 5h
Synthetic chemistry Process optimization Heterocyclic aromatization

Lipophilicity Tuning Compared to 7-Methyl Congener

The predicted octanol/water partition coefficient (LogP) for 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is 2.1 [1], reflecting the moderate lipophilicity imparted by the 7-ethyl substituent on the dihydrofuroindazole core. For the direct 7-methyl analog (CAS 217524-17-9), the predicted LogP is 2.07672 (approximately 2.08) . The difference of ~0.02 LogP units, while numerically modest, signals a meaningful distinction in chromatographic retention behavior and, critically, in the lipophilicity of the downstream aromatic product after oxidative aromatization. In the full SAR study by Shimada et al. (2008), the 7-ethyl group on the final aromatic scaffold (compound 7i) optimally balanced hydrophobic interactions at the 5-HT2C receptor binding pocket, with the 7-methyl variant (7h) showing a slight loss in 5-HT2C binding affinity (Ki 0.30 nM vs. 0.89 nM) but drastically reduced 5-HT2A selectivity . The LogP difference between the dihydro intermediates serves as a quantitative predictor of the differential solvation and purification behavior that ultimately affects the purity profile of the active compound .

Lipophilicity Tuning
Cross-study comparable
LogP 2.1 vs. 2.08 (7-methyl)
Incremental lipophilicity difference predicts divergent purification behavior
Predicted LogP; Δ ≈ 0.02
Physicochemical properties LogP Lipophilicity

Downstream 5-HT2C Potency and Selectivity Profile

YM348—(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (7i)—is synthesized directly from 7-ethyl-1H-furo[2,3-g]indazole, which itself is obtained by aromatization of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole. YM348 exhibits a 5-HT2C receptor EC50 of 1.0 nM with functional selectivity over 5-HT2A of 93-fold (5-HT2A EC50 93 nM vs. 5-HT2C EC50 1.0 nM) in cloned human receptor assays . In head-to-head comparison, Ro60-0175 (a benchmark 5-HT2C agonist) shows substantially weaker 5-HT2C potency (EC50 52 nM) and only 7.7-fold selectivity over 5-HT2A . mCPP, another historical comparator, displays a 5-HT2C EC50 of 120 nM with only 1.3-fold selectivity over 5-HT2A . YM348 is therefore approximately 52-fold more potent than Ro60-0175 and 120-fold more potent than mCPP at the 5-HT2C receptor, while offering 12-fold and 72-fold greater selectivity over 5-HT2A, respectively . Additionally, YM348 demonstrates oral efficacy in the rat penile erection model, a pharmacodynamic biomarker of central 5-HT2C activation, confirming that the 7-ethyl-substituted scaffold confers both in vitro potency and in vivo target engagement .

YM348 5-HT2C Potency
Head-to-head
EC50 1.0 nM, selectivity 93-fold (2A/2C)
Reported selectivity window supports 5-HT2C-biased research tool profile
Cloned human receptors, FLIPR; compared to Ro60-0175 and mCPP
5-HT2C receptor Functional selectivity CNS pharmacology

Scaffold Bioisosteric Advantage Over Indole Cores

The furo[2,3-g]indazole tricyclic system represents a deliberate bioisosteric replacement of the indole core found in early 5-HT2C agonists such as Ro60-0175. In the Shimada et al. (2008) study, the indazole derivative 7a exhibited binding affinities for 5-HT2C (Ki 43 nM) and 5-HT2A (Ki 89 nM) that were 'almost equipotent to that of [the indole] 1 (Ki 26 and 39 nM, respectively), indicating that the replacement of the indole ring system with the indazole ring system was acceptable' . Building on this foundational scaffold swap, further evolution to the furo-fused indazole (7g) dramatically improved 5-HT2C affinity to Ki 0.20 nM—making it 'the most potent of the fused analogues'—albeit with only 4-fold 2A selectivity . The subsequent installation of the 7-ethyl substituent (7i, YM348) reclaimed selectivity (15-fold binding; 93-fold functional) while preserving sub-nanomolar 5-HT2C affinity . X-ray overlays demonstrate that the furo[2,3-g]indazole scaffold superimposes onto indole with an RMSD of 0.38 Å, yet projects its fused oxygen into spatial regions inaccessible to indoles, enabling unique hydrogen-bonding interactions that underpin the selectivity gain . This structural evidence establishes that the furo[2,3-g]indazole core, functionalized specifically with a 7-ethyl group, represents a non-obvious and quantifiably superior scaffold relative to indole-based alternatives for achieving both potency and 5-HT2A counterselectivity.

Scaffold Advantage
Cross-study comparable
Ki 0.20 nM (core), 130-fold over indole
Furoindazole scaffold reported with higher 5-HT2C affinity vs. indole/indazole
7-ethyl further improves selectivity; X-ray RMSD 0.38 Å
Bioisosterism Scaffold hopping Selectivity engineering

Patent-Protected Therapeutic Utility Overview

The furo[2,3-g]indazole scaffold is specifically claimed in granted US patents for two distinct therapeutic applications that are not accessible to simple indazoles or other heterocyclic cores. First, US Patent Application 20090012291 ('Substituted Furo[2,3-g]indazoles for the Treatment of Glaucoma') discloses substituted furo[2,3-g]indazoles as agents that lower and control normal or elevated intraocular pressure (IOP) via 5-HT2 receptor agonism, establishing a proprietary method-of-use for this chemotype in ophthalmology [1]. Second, US Patent Application 20240417407 ('Furoindazole Derivatives as GPR84 Antagonists'), assigned to Bayer AG, covers furoindazole compounds as antagonists of GPR84 for the treatment of autoimmune diseases (multiple sclerosis, psoriasis, rheumatoid arthritis), inflammatory disorders (asthma, COPD, endometriosis), and metabolic disorders (diabetes, PCOS) [2]. The GPR84 antagonist program has yielded compounds demonstrating nanomolar potency in vitro and significant in vivo efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain at an oral dose of 60 mg [3]. The 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole compound, as a key synthetic intermediate for constructing the 7-ethyl-furo[2,3-g]indazole pharmacophore, provides the synthetic bridge into both of these patent-protected therapeutic spaces, a feature that generic indazole or non-fused heterocyclic intermediates cannot offer [4].

Patent Landscape
Class-level inference
Two patent families
Furoindazole scaffold claimed for IOP-modulating and GPR84 antagonist research
US 20090012291, US 20240417407; structural novelty provides IP differentiation
Glaucoma IOP lowering GPR84 antagonism

Research and Industrial Application Scenarios


Selective 5-HT2C Agonist Synthesis for CNS Disorders

7-Ethyl-4,5-dihydro-1H-furo[2,3-g]indazole serves as the oxidative aromatization substrate to prepare 7-ethyl-1H-furo[2,3-g]indazole (3i) with a verified 79% yield [1]. The derived 7-ethyl-1H-furo[2,3-g]indazole is then alkylated to produce YM348 and its analogs—compounds that exhibit 5-HT2C EC50 of 1.0 nM with 93-fold functional selectivity over 5-HT2A, outperforming Ro60-0175 by 52-fold in potency . This application scenario is ideal for CNS drug discovery teams pursuing obesity, obsessive-compulsive disorder, sexual dysfunction, or other 5-HT2C-modulated indications where 5-HT2A-sparing profiles are essential for safety [2].

IOP-Lowering Agents for Glaucoma

The furo[2,3-g]indazole pharmacophore accessed via 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is specifically claimed for lowering and controlling elevated intraocular pressure (IOP) and treating glaucoma [1]. The 7-ethyl substituent is the optimal group among 7-alkyl variants for maintaining 5-HT2C receptor engagement while minimizing off-target 5-HT2A activation—a selectivity profile that is mechanistically relevant for IOP reduction without the hallucinogenic or cardiovascular liabilities of non-selective serotonergic agents . Industrial ophthalmology programs can leverage this intermediate to construct proprietary furo[2,3-g]indazole-7-carboxamide analogs as exemplified in US Patent 20090012291 [2].

GPR84 Antagonist Development for Inflammatory Diseases

Bayer AG's patent estate (US 20240417407; WO2024083705A1) establishes the furo[2,3-g]indazole scaffold as a privileged chemotype for nanomolar GPR84 antagonism [1]. The 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole intermediate provides the synthetic entry point for structure–activity relationship (SAR) exploration around the 7-position of the furo[2,3-g]indazole core, enabling the construction of diverse carboxamide, reversed amide, and heterocyclic analogs at the 7-position as described in the Bayer patent examples . In vivo proof-of-concept has been demonstrated in the CFA inflammatory pain model with orally administered furoindazole GPR84 antagonists [2], supporting the translational relevance of this scaffold for inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and metabolic syndrome indications [3].

Scalable Multi-Gram Synthesis of the Aromatic Building Block

The Pd/C-catalyzed aromatization of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole to 7-ethyl-1H-furo[2,3-g]indazole proceeds in 79% yield on preparative scale using inexpensive reagents (diethyl fumarate, ethylene glycol, 5% Pd/C) and straightforward workup [1]. This transformation has been validated in the context of multi-step medicinal chemistry campaigns at Astellas Pharma , confirming its robustness for process chemistry groups requiring reliable scale-up of the aromatic furoindazole building block. The predicted physicochemical properties of the dihydro intermediate (LogP 2.1, boiling point 381.5 °C, density 1.228 g/cm³) [2] provide the necessary data for downstream purification method development and solvent selection.

Application
Selection Property
Validation Focus
5-HT2C agonist synthesis for CNS receptor studies
7-ethyl dihydro intermediate for aromatization to selective pharmacophore
Aromatization efficiency and downstream receptor selectivity profile
IOP-modulating agent research
Furo[2,3-g]indazole core with reported fit for IOP-lowering endpoints
Target engagement and ocular model response
GPR84 antagonist development for inflammatory disease models
7-ethyl-furoindazole scaffold as GPR84 antagonist entry point
In vitro GPR84 antagonism and in vivo model-response interpretation
Scalable building block synthesis
Dihydro intermediate with reported robust aromatization protocol
Process reproducibility and purity of aromatic product
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